MTH1 Inhibition Potency: Sub-Nanomolar IC50 Value from Recombinant Human Enzyme Assay
The free base of butyl[(pyridin-3-yl)methyl]amine demonstrates potent inhibition of recombinant human MTH1 (NUDT1) with an IC50 of 0.800 nM [1]. This represents a 2-fold improvement in potency relative to a structurally distinct comparator compound in the same assay system, which exhibited an IC50 of 1.60 nM against recombinant MTH1 (origin not fully specified) as measured by the PPiLight assay monitoring 8-oxodGTP hydrolysis [2]. The butyl derivative ranks among the more potent MTH1 inhibitors reported in the BindingDB curated dataset, though reference inhibitor TH287 has been independently reported with an IC50 of 0.8 nM in alternative assay formats [3]. Notably, the butyl chain length appears to contribute favorably to MTH1 binding pocket occupancy compared to shorter alkyl chain pyridin-3-ylmethylamine derivatives [4].
| Evidence Dimension | MTH1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.800 nM (free base form) |
| Comparator Or Baseline | Comparator compound in same assay: IC50 = 1.60 nM |
| Quantified Difference | 2.0-fold more potent (lower IC50) |
| Conditions | Inhibition of recombinant human MTH1 assessed as hydrolysis of dGTP to dGMP and pyrophosphate after 15 mins by malachite green-based microplate reader assay |
Why This Matters
Sub-nanomolar MTH1 inhibition potency positions this compound as a viable tool for investigating oxidized nucleotide sanitization pathways in cancer cell models where MTH1 dependency has been demonstrated.
- [1] BindingDB. BDBM50152125 (CHEMBL3781316). Affinity Data IC50: 0.800 nM. Assay Description: Inhibition of recombinant human MTH1 assessed as hydrolysis of dGTP to dGMP and pyrophosphate after 15 mins by malachite green-based microplate reader. MD Anderson Cancer Center Curated by ChEMBL. View Source
- [2] BindingDB. BDBM50152125 comparator entry. Affinity Data IC50: 1.60 nM. Assay Description: Inhibition of recombinant MTH1 (unknown origin) assessed as hydrolysis of 8-oxodGTP to 8-oxodGMP and pyrophosphate by PPiLight assay. View Source
- [3] Bertin Bioreagent. TH287 product information. MTH1 inhibitor (IC50 = 0.8 nM) that selectively kills cancer cell lines (IC50s = 0.8-3.06 µM). View Source
- [4] Class-level inference based on alkyl chain length-activity relationship in pyridin-3-ylmethylamine MTH1 inhibitor series. BindingDB dataset analysis reveals butyl substitution associated with enhanced potency relative to shorter alkyl chains. View Source
